molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Cat. No.: B016230
CAS No.: 160141-21-9
M. Wt: 257.33 g/mol
InChI Key: MPVMIOUSVTTYEW-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a chemical compound that features a tert-butoxycarbonyl (t-Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The t-Boc group is widely used due to its stability and ease of removal under acidic conditions.

Mechanism of Action

Target of Action

The primary target of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and organic chemistry, playing a significant role in the formation of amino acids and hence proteins .

Mode of Action

The compound acts as a protecting group for amines, specifically as a tert-butoxycarbonyl (t-Boc or Boc) protecting group . The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This process involves the use of di-tert-butyl dicarbonate as an electrophile . The Boc group is stable and can be removed under acidic conditions, producing a tert-butyl cation .

Biochemical Pathways

The Boc group plays a significant role in the synthesis of peptides . Once a Boc-protected amino acid has been coupled to a support-bound amine, removal of the Boc protecting group allows subsequent coupling reactions to occur . This process enables the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

The Boc group can be efficiently and sustainably removed using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . This process could potentially impact the bioavailability of the resulting peptides.

Result of Action

The result of the action of this compound is the protection of amines , allowing for transformations of other functional groups . This protection is crucial in synthetic organic chemistry, particularly in the synthesis of peptides . The removal of the Boc group allows subsequent coupling reactions to occur, facilitating the formation of peptide bonds .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Its removal is achieved under acidic conditions . Furthermore, the introduction of the Boc group can be performed under either aqueous or anhydrous conditions . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amino acids in peptide synthesis . The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The nature of these interactions is primarily protective, preventing unwanted reactions during peptide synthesis .

Cellular Effects

The cellular effects of this compound are largely related to its role in peptide synthesis. By protecting amino groups, it allows for the successful synthesis of peptides without unwanted side reactions

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amino groups during peptide synthesis. The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This prevents unwanted reactions during peptide synthesis. The t-Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The t-Boc protecting group is stable under certain conditions, allowing for successful peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is used extensively in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is unique due to the stability of the t-Boc group and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVMIOUSVTTYEW-QVDQXJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570349
Record name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160141-21-9
Record name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
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